REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)OC2C=CC=CC=2)=[CH:4][C:3]=1[C:18]([F:21])([F:20])F.Cl.[OH-].[Na+].[CH2:25](O)C>[Fe]>[F:21][C:18]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:2]=1)[NH2:8])([F:20])[CH3:25] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at room temperature for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
Filter off the solid
|
Type
|
ADDITION
|
Details
|
pour the filtrate to ice water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (15 mL×3)
|
Type
|
WASH
|
Details
|
wash with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C)(F)C=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 760 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |